![molecular formula C9H14O B3032833 2-butyl-2-cyclopentenone CAS No. 5561-05-7](/img/structure/B3032833.png)
2-butyl-2-cyclopentenone
Overview
Description
2-Butyl-2-cyclopentenone is an organic compound with the chemical formula C9H14O. It is a colorless liquid that contains two functional groups: a ketone and an alkene. This compound is known for its unique structure and reactivity, making it a valuable substance in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-cyclopentenone can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate. Another method includes the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can also yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-cyclopentenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Addition: Reactions often occur under basic or acidic conditions, depending on the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-butyl-2-cyclopentenone is a 2-alkyl-2-cyclopentenone, a class of compounds with applications as synthetic intermediates and as fragrance raw materials .
General Properties and Characteristics
2-alkyl-2-cyclopentenones, including this compound, are useful as industrial products in organic synthetic chemistry, such as medicaments and flavor and fragrance raw materials, and also as intermediates thereof . Many 2-cyclopentenones serve as benchmark substrates for numerous chemical transformations and natural product structures .
List of 2-alkyl-2-cyclopentenone Compounds
- 2-propylidenecyclopentanone
- 2-butylidenecyclopentanone
- 2-pentylidenecyclopentanone
- 2-hexylidenecyclopentanone
- 2-heptylidenecyclopentanone
- 2-octylidenecyclopentanone
- 2-(2-methylpropylidene)cyclopentanone
- 2-(2-methylbutylidene)cyclopentanone
- 2-(2-methylpentylidene)cyclopentanone
- 2-(2-methylhexylidene)cyclopentanone
- 2-(3-methylbutylidene)cyclopentanone
- 2-(3-methylpentylidene)cyclopentanone
- 2-(3-methylhexylidene)cyclopentanone
- 2-(4-methylpentylidene)cyclopentanone
- 2-(5-methylhexylidene)cyclopentanone
- 2-propyl-2-cyclopentenone
- This compound
- 2-pentyl-2-cyclopentenone
- 2-(3-pentenyl)-2-cyclopentenone
- 2-(3-pentynyl)-2-cyclopentenone
- 2-hexyl-2-cyclopentenone
- 2-heptyl-2-cyclopentenone
- 2-octyl-2-cyclopentenone
- 2-(2-methylbutyl)-2-cyclopentenone
- 2-(2-methylpentyl)-2-cyclopentenone
- 2-(2-methylhexyl)-2-cyclopentenone
- 2-(3-methylbutyl)-2-cyclopentenone
- 2-(3-methylpentyl)-2-cyclopentenone
- 2-(3-methylhexyl)-2-cyclopentenone
- 2-(4-methylpentyl)-2-cyclopentenone
- 2-(5-methylhexyl)-2-cyclopentenone
Applications
- Fragrance Raw Materials 2-alkyl-2-cyclopentenones are known as synthetic fragrance raw materials, imparting fruity and floral scents, including jasmine . 2-amyl-2-cyclopentenone, for example, has a jasmine-like fruity and floral odor and is useful as a fragrance raw material .
- Synthetic Intermediates 2-alkyl-2-cyclopentenones are important as synthetic intermediates . For instance, methyl jasmonate and methyl dihydrojasmonate can be synthesized by adding methyl malonate to 2-cis-pentenyl- and 2-pentyl-2-cyclopentenone, followed by decarboxylation .
- Further Functionalization The 2- and 3- positions of 2-cyclopentenones can be functionalized in a number of ways. The 2-position can be functionalized through conjugate addition of a weak nucleophile to the 3-position, creating an enolate which then reacts at C2 with carbonyl compounds or with arylating reagents. 2-Halocyclopentenones can be prepared and then engaged in carbon–carbon bond-forming reactions such as palladium-catalyzed couplings or radical induced additions. The 3-position can be functionalized via conjugate addition of a variety of nucleophiles, and Heck-type reactions can also be carried out on this position .
- Precursor in Synthesis: Cyclopentenone 64 (R2 = H) is a known synthetic precursor of methylenomycin B, a cyclopentanoid antibiotic produced by Streptomyces coelicolor .
Mechanism of Action
The mechanism of action of 2-butyl-2-cyclopentenone involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of various adducts. This reactivity is crucial in many of its applications, particularly in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Similar in structure but lacks the butyl group.
Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness
2-Butyl-2-cyclopentenone is unique due to its specific structure, which includes a butyl group attached to the cyclopentenone ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications .
Biological Activity
2-Butyl-2-cyclopentenone (CAS Number: 5561-05-7) is a cyclic compound notable for its potential biological activities. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry. This article delves into the compound's properties, biological mechanisms, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H14O |
Molecular Weight | 142.21 g/mol |
Density | 0.93 g/cm³ |
Boiling Point | 165 °C |
Flash Point | 58 °C |
This compound is characterized by a cyclopentene ring with a butyl group, which influences its reactivity and interaction with biological systems .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its effects on various enzymes involved in metabolic pathways:
- Cyclooxygenase Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests possible anti-inflammatory applications .
- Lipoxygenase Activity : Studies have also indicated that it may inhibit lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation.
Antioxidant Properties
This compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage and related diseases .
Antimicrobial Activity
Initial studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains indicates potential applications in developing new antimicrobial agents.
Study on Enzyme Inhibition
A study conducted by researchers at the University of Groningen explored the inhibitory effects of various cyclopentenones, including this compound, on cytochrome P450 enzymes. The findings revealed that this compound effectively inhibited specific isoforms of cytochrome P450, which are crucial for drug metabolism and detoxification processes .
Antioxidant Assessment
In a comparative study assessing the antioxidant capacity of several compounds, this compound was evaluated alongside known antioxidants like Trolox and quercetin. The results indicated that it exhibited a significant total antioxidant response (TAR), suggesting its potential as a natural antioxidant agent .
Properties
IUPAC Name |
2-butylcyclopent-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANWSYLRLMKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432157 | |
Record name | 2-butyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-05-7 | |
Record name | 2-butyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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